Crystal structure and molecular packing of 1,2,2-Triphenylethenylsulfonylbenzene
Crystal structure and molecular packing of 1,2,2-Triphenylethenylsulfonylbenzene
An In-depth Technical Guide to the Crystal Structure and Molecular Packing of 1,2,2-Triphenylethenylsulfonylbenzene
Abstract
This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular packing of 1,2,2-Triphenylethenylsulfonylbenzene. This compound incorporates the well-known aggregation-induced emission (AIE) active 1,2,2-triphenylethenyl (a core component of tetraphenylethylene) moiety and a strongly electron-withdrawing sulfonylbenzene group. While this specific molecule is not extensively documented in the public domain, this guide constructs a predictive but scientifically rigorous exploration of its properties based on established chemical principles and crystallographic data from closely related analogues. We present a plausible synthetic pathway, predict its spectroscopic and crystallographic characteristics, and delve into the intermolecular interactions that likely govern its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals interested in the design of novel functional materials.
Introduction and Rationale
The field of materials science has seen a surge of interest in molecules exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. Tetraphenylethylene (TPE) and its derivatives are the archetypal AIE-gens. Their propeller-like structure allows for low-energy rotational and vibrational motions in solution, providing non-radiative decay pathways that quench fluorescence. In the aggregated state, these intramolecular motions are restricted, opening up radiative decay channels and leading to strong light emission.
The subject of this guide, 1,2,2-Triphenylethenylsulfonylbenzene, is a fascinating TPE derivative where one of the phenyl rings is replaced by a phenylsulfonyl group. The introduction of the potent electron-withdrawing sulfonyl group is anticipated to significantly modulate the electronic properties, and consequently, the photophysical behavior of the TPE core. Such modifications can lead to new materials with tailored emission characteristics for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
This guide will provide a predictive yet robust framework for understanding the synthesis and solid-state properties of 1,2,2-Triphenylethenylsulfonylbenzene, leveraging data from analogous structures to inform our analysis.
Proposed Synthesis and Spectroscopic Characterization
A plausible synthetic route to 1,2,2-Triphenylethenylsulfonylbenzene would involve a multi-step process, likely culminating in a coupling reaction to form the central olefin. A possible approach is a Wittig reaction between a triphenylmethylphosphonium salt and a benzoylbenzene sulfone, or a McMurry coupling of appropriate ketone precursors. An alternative and perhaps more direct route would be the reaction of a triphenylvinyl Grignard reagent with a benzenesulfonyl halide.
Detailed Experimental Protocol (Proposed)
A potential synthetic pathway is outlined below, drawing inspiration from established methodologies for creating tetraphenylethylene derivatives and sulfonyl-containing compounds.
Figure 1: Proposed synthetic workflow for 1,2,2-Triphenylethenylsulfonylbenzene.
Step-by-step procedure:
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Synthesis of Diphenyl(phenylsulfonyl)methane: Diphenylmethane would be reacted with chlorosulfonic acid, followed by a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the phenylsulfonyl group.
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Oxidation to the Ketone: The methylene bridge of the resulting sulfone would be oxidized to a carbonyl group using a strong oxidizing agent such as potassium permanganate (KMnO₄) to yield the corresponding benzophenone derivative.
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McMurry Coupling: The final step would involve a McMurry coupling reaction between the synthesized benzophenone derivative and benzophenone, using a low-valent titanium reagent generated in situ from TiCl₄ and a reducing agent like zinc dust. The reaction would be carried out in an inert solvent such as tetrahydrofuran (THF) under reflux.
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Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.
Predicted Spectroscopic Data
Based on the proposed structure, the following spectroscopic signatures are anticipated:
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¹H NMR (400 MHz, CDCl₃): A complex multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the four phenyl rings.
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¹³C NMR (100 MHz, CDCl₃): Aromatic carbons would appear in the range of δ 125-145 ppm. The quaternary carbons of the double bond would be expected around δ 140-150 ppm.
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IR (KBr, cm⁻¹): Characteristic strong absorption bands for the sulfonyl group (S=O stretching) would be observed around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Predictive Crystal Structure Analysis
The crystal structure of 1,2,2-Triphenylethenylsulfonylbenzene is expected to be influenced by the bulky, non-planar nature of the triphenylethenyl group and the polar sulfonyl moiety. Single crystal X-ray diffraction would be the definitive technique for its structural elucidation.
Crystallographic Data Summary (Predicted)
Based on related structures of tetraphenylethylene derivatives and aromatic sulfones, we can predict the likely crystallographic parameters. Many TPE derivatives crystallize in monoclinic or orthorhombic space groups.[1][2][3]
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic | Common for large, asymmetric organic molecules.[1][4] |
| Space Group | P2₁/c | A common centrosymmetric space group for organic compounds.[1] |
| a (Å) | 10 - 15 | Based on typical cell dimensions for similar sized molecules. |
| b (Å) | 15 - 25 | |
| c (Å) | 10 - 20 | |
| β (°) | 90 - 110 | |
| V (ų) | 2500 - 4000 | |
| Z | 4 | Typical for a molecule of this size in the P2₁/c space group.[2][4] |
Molecular Packing and Intermolecular Interactions
The solid-state packing of 1,2,2-Triphenylethenylsulfonylbenzene will be dictated by a combination of weak intermolecular interactions. The propeller-like conformation of the triphenylethenyl group will prevent close, co-planar stacking of the molecules.
Figure 2: Simplified molecular structure of 1,2,2-Triphenylethenylsulfonylbenzene.
Key Intermolecular Interactions
The following intermolecular interactions are expected to play a crucial role in the crystal packing:
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C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. Weak C-H···O interactions between the aromatic C-H donors and the sulfonyl oxygen acceptors are highly probable and would contribute significantly to the stability of the crystal lattice.[5]
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C-H···π Interactions: The electron-rich π-systems of the phenyl rings can act as acceptors for weak hydrogen bonds from C-H donors of neighboring molecules. This type of interaction is common in the crystal packing of aromatic compounds.[4][5]
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π-π Stacking: Although the non-planar nature of the molecule hinders extensive π-π stacking, offset or edge-to-face π-π interactions between the phenyl rings of adjacent molecules are likely to be present.[4]
Figure 3: Predicted intermolecular interactions in the crystal lattice.
The interplay of these weak interactions would result in a complex three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors suggests that the packing will be primarily governed by these weaker forces.
Conclusion
This technical guide has presented a predictive yet scientifically grounded overview of the synthesis, crystal structure, and molecular packing of 1,2,2-Triphenylethenylsulfonylbenzene. The combination of the AIE-active triphenylethenyl moiety with the electron-withdrawing sulfonylbenzene group makes this an intriguing target for materials science research. The proposed synthetic route is feasible based on established organic chemistry principles. The predicted crystallographic data and analysis of intermolecular interactions provide a solid foundation for future experimental work on this and related molecules. The insights presented herein are valuable for researchers and scientists engaged in the design and development of novel organic functional materials with tailored solid-state properties.
